5-Ethylnicotinonitrile
Overview
Description
5-Ethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted with an ethyl group at the 5-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-5-bromopyridine with ethylamine, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the ammoxidation of 5-ethylpyridine. This process includes the reaction of 5-ethylpyridine with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile group.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylnicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Hydrolysis: 5-Ethylpyridine-3-carboxamide, 5-ethylpyridine-3-carboxylic acid.
Reduction: 5-Ethyl-3-aminopyridine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Ethylnicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethyl group may also contribute to the compound’s overall binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the ethyl group at the 5-position.
5-Methylnicotinonitrile: Similar structure with a methyl group instead of an ethyl group at the 5-position.
Uniqueness of 5-Ethylnicotinonitrile:
Properties
IUPAC Name |
5-ethylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLOZYYJDFWMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415999 | |
Record name | 5-Ethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61391-07-9 | |
Record name | 5-Ethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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